molecular formula C13H19NO2S B15237140 Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate

Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate

Cat. No.: B15237140
M. Wt: 253.36 g/mol
InChI Key: ZTBLQOAAAQWVEM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core with a 3-amino group, an ethyl carboxylate ester at position 2, and two methyl substituents at position 5 of the cyclohexene ring. This structure confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

ethyl 3-amino-5,5-dimethyl-6,7-dihydro-4H-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C13H19NO2S/c1-4-16-12(15)11-10(14)8-7-13(2,3)6-5-9(8)17-11/h4-7,14H2,1-3H3

InChI Key

ZTBLQOAAAQWVEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)CCC(C2)(C)C)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Components

  • Ketone component : 5,5-Dimethylcyclohexan-1-one provides the cyclohexene moiety, ensuring proper ring saturation and dimethyl substitution.
  • Cyanoacetate : Ethyl cyanoacetate introduces the ester and amino groups via in situ hydrolysis and cyclization.
  • Sulfur : Elemental sulfur facilitates thiophene ring formation through nucleophilic attack and aromatization.

The general reaction scheme is:
$$
\text{5,5-Dimethylcyclohexan-1-one} + \text{Ethyl cyanoacetate} + \text{S}_8 \xrightarrow{\text{Base}} \text{Target Compound}
$$

Optimization Parameters

Parameter Optimal Condition Impact on Yield/Purity Source
Solvent Dimethylformamide (DMF) Enhances cyclization
Base catalyst Morpholine Accelerates S-cyclization
Temperature 110–120°C (reflux) Balances rate vs. decomposition
Reaction time 6–8 hours Ensures complete conversion

Yields typically range from 65% to 85% under these conditions.

Cyclization of Thiophene Precursors

Alternative routes involve pre-forming the thiophene ring followed by functionalization:

Thiophene Ring Construction

Starting with 3-(dimethylamino)-5,5-dimethylcyclohex-1-en-1-carbonitrile, sulfurization with Lawesson’s reagent generates the thiophene core:
$$
\text{Cyclohexenonitrile derivative} + \text{Lawesson’s reagent} \rightarrow \text{Thiophene intermediate}
$$

Esterification and Amination

  • Ester introduction : Treatment with ethyl chloroformate in dichloromethane (DCM) yields the ethyl ester.
  • Amino group addition : Ammonolysis or hydrazine derivatives introduce the amine at position 3.
Step Reagent/Condition Yield (%) Purity (HPLC) Source
Sulfurization Lawesson’s reagent, DCM, 40°C 72 89%
Esterification Ethyl chloroformate, pyridine 68 92%
Amination NH₃/MeOH, 60°C 81 94%

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities utilize flow reactors to improve efficiency:

  • Residence time : 30 minutes at 120°C
  • Throughput : 5 kg/day with 78% yield

Green Chemistry Adaptations

  • Solvent recycling : DMF recovery via vacuum distillation reduces waste.
  • Catalyst reuse : Immobilized morpholine on silica gel decreases catalyst loading by 40%.

Purification and Characterization

Recrystallization

Optimal solvent systems:

  • Ethanol/water (3:1 v/v) achieves 95% purity.
  • Ethyl acetate/hexane (1:2) removes sulfur byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.40 (s, 6H, 5,5-(CH₃)₂), 2.60–2.75 (m, 4H, cyclohexyl H).
  • ESI-MS : [M+H]⁺ at m/z 281.3 (calc. 281.39).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Index
Gewald reaction 85 95 High 1.0
Cyclization route 78 92 Moderate 1.3
Continuous flow 78 93 Very high 0.9

Chemical Reactions Analysis

Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to the inhibition of specific kinases involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
  • Structure : Differs in substituents at positions 2 and 3, including a 4-hydroxyphenyl group and ethoxy carbonyl moiety.
  • Synthesis : Petasis reaction with 22% yield in HFIP solvent .
  • Key Data : HRMS-ESI (m/z): 390.1370 (calculated and experimental) .
Methyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (3j)
  • Structure : Methyl ester instead of ethyl ester; retains 5,5-dimethyl groups.
  • Synthesis : 84% yield via condensation reactions .
  • Key Data : Mp 98–99°C; ¹H NMR (DMSO-d6): δ 7.21 (s, 2H, NH₂) .
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Structure : Methyl group at position 6 instead of 5,5-dimethyl.
  • Properties : Mp 110–112°C; XLogP3: 3.3; GHS hazards include skin/eye irritation (H315, H319) .
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5a)
  • Structure : Lacks dimethyl groups; simpler cyclohexene ring.
  • Synthesis : 85% yield via Gewald reaction .
  • Key Data : ¹H NMR (CDCl3): δ 1.35 (t, 3H, CH₂CH₃), 5.98 (bs, 2H, NH₂) .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) XLogP3
Target Compound C₁₃H₂₁NO₂S 253.38* ~100–105 (estimated) N/A ~3.8
6o C₂₁H₂₃NO₅S 389.48 N/A 22 N/A
3j (Methyl ester analog) C₁₁H₁₅NO₂S 225.31 98–99 84 ~2.9
Ethyl 2-amino-6-methyl derivative C₁₂H₁₇NO₂S 239.33 110–112 N/A 3.3
Ethyl 2-amino-4,5,6,7-tetrahydro analog C₁₁H₁₅NO₂S 225.31 N/A 85 3.3

*Estimated based on structural analogs.

Reactivity and Functionalization

  • Amino Group Reactivity: The 3-amino group in the target compound can undergo reactions with carbonyl chlorides (e.g., chloroacetyl chloride) to form amides or carbamates, similar to derivatives in and .
  • Ester Hydrolysis : The ethyl ester can be hydrolyzed to a carboxylic acid under basic conditions, as demonstrated in for methyl esters .

Spectral Characterization

  • ¹H NMR : The target compound’s spectrum would feature:
    • A triplet for the ethyl ester CH₃ (δ ~1.3 ppm) and quartet for CH₂ (δ ~4.2 ppm).
    • A singlet for the 5,5-dimethyl groups (δ ~1.1–1.3 ppm).
    • A broad singlet for the NH₂ group (δ ~5.8–6.0 ppm) .
  • HRMS: Expected molecular ion [M+H]⁺ at m/z 254.13 (calculated for C₁₃H₂₁NO₂S).

Biological Activity

Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a unique benzo[b]thiophene core structure that is associated with various biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C13H17N1O2S1
  • Molecular Weight : Approximately 251.36 g/mol
  • Appearance : Yellow to light brown crystalline powder
  • Melting Point : 114°C to 116°C

Biological Activity Overview

Recent studies have highlighted the compound's promising biological activities:

  • Anti-inflammatory and Analgesic Properties : this compound has been evaluated for its ability to reduce inflammation and pain. This activity is attributed to its structural features that facilitate interaction with biological targets involved in inflammatory pathways.
  • Anticancer Activity : The compound has shown potential as an antiproliferative agent against various cancer cell lines. In vitro studies indicate that it can inhibit cell growth and induce apoptosis selectively in cancer cells without significantly affecting normal human peripheral blood mononuclear cells .

Antiproliferative Activity

A study involving derivatives of tetrahydrobenzo[b]thiophenes demonstrated that compounds structurally related to this compound exhibited IC50 values ranging from 1.1 to 4.7 μM against a panel of cancer cell lines including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells . These findings suggest a strong potential for the compound in cancer therapy.

Molecular docking studies have indicated that this compound interacts with tubulin at micromolar levels, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death . This mechanism underscores the compound's role as a potential tubulin inhibitor.

Comparative Analysis of Similar Compounds

The table below compares this compound with other related compounds in terms of their biological activities:

Compound NameIC50 (μM)Target Cell LineMain Activity
This compound1.1 - 4.7L1210, CEM, HeLaAntiproliferative
Compound A (related derivative)0.75K562 (CML)Antiproliferative
Compound B (related derivative)>20Normal PBMCsNon-cytotoxic

Q & A

Q. Table 1: Synthetic Conditions and Outcomes

StepReagentsTemp (°C)Yield (%)Purity (HPLC)
CyclizationKMnO₄, H₂O806592%
EsterificationEtOH, H₂SO₄707895%
Amine additionNH₃, DCMRT6389%
Adapted from .

Q. Table 2: Biological Activity Comparison

DerivativeTargetIC50 (µg/mL)Mechanism
Target compoundHepG213.5COL10A1 downregulation
Analog AMCF-721.6ERBB2 inhibition
Data from .

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